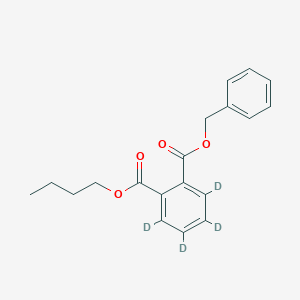
Benzyl Butyl Phthalate-d4
Descripción general
Descripción
Benzyl Butyl Phthalate-d4 (BBP-d4) is an organic compound that is a phthalate ester containing benzyl alcohol and n-butanol tail groups . It is a non-volatile liquid that remains stable over a wide range of temperatures .
Synthesis Analysis
BBP-d4 is synthesized from phthalic acids and the alcohols with 1–14 carbon atoms . The process of detoxification of phthalates is catalyzed by the liver . The conversion of these pollutants in vivo induces the release of metastable products that retain the functional groups that are associated with toxicity .
Molecular Structure Analysis
The molecular formula of BBP-d4 is C19H20O4 . It has an average mass of 312.360 Da and a monoisotopic mass of 312.136169 Da .
Chemical Reactions Analysis
BBP-d4 is a diester and can react in a variety of chemical pathways . Both the carbonyl C-atoms are weakly electrophilic and therefore targets for attacks by strong nucleophilic compounds . It also contains a C-H bond where the H-atom is weakly acidic, which makes it susceptible for deprotonation by a strong base .
Physical And Chemical Properties Analysis
BBP-d4 appears as a clear colorless liquid with a mild odor . It easily penetrates the soil to contaminate groundwater and nearby waterways .
Aplicaciones Científicas De Investigación
Cognitive Impairment Studies
Studies have shown that BBP, the parent compound of BBP-d4, is associated with cognitive impairment in elderly individuals and experimental mice. BBP-d4 can be used to trace and understand the neurotoxic effects of phthalates .
Neuroactive Ligand-Receptor Interaction
BBP-d4 aids in exploring the impact of phthalates on the neuroactive ligand-receptor interaction pathway . This is vital for understanding the molecular mechanisms underlying neurotoxicity and developing therapeutic interventions .
Cytokine-Cytokine Receptor Interaction
Research utilizing BBP-d4 can shed light on the activation of the cytokine-cytokine receptor interaction pathway . This pathway is significant in the context of neuroinflammation and cognitive disorders .
Health Risk Assessment
BBP-d4 is instrumental in health risk assessments, particularly in studies evaluating the carcinogenic effects of phthalates through dietary intake. It helps in establishing water quality criteria and safety standards .
Safety And Hazards
Propiedades
IUPAC Name |
2-O-benzyl 1-O-butyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3/i7D,8D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAEXORFWYRCZ-CXRURWBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCC2=CC=CC=C2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584154 | |
| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Butyl Phthalate-d4 | |
CAS RN |
93951-88-3 | |
| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)


![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)



